
Mutilina
Descripción general
Descripción
Mutilin belongs to the class of organic compounds known as mutilin derivatives. These are tricyclic diterpenoids structurally characterized by the presence of a 1-oxo-decahydro-3a,9-propanocyclopenta8annulene skeleton .
Synthesis Analysis
The biosynthesis of pleuromutilin, a derivative of mutilin, involves a linear pathway and two shunt pathways involving Pl-sdr and Pl-atf. These pathways were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Molecular Structure Analysis
Lefamulin, a semisynthetic pleuromutilin, has a tricyclic mutilin core that is essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions .
Chemical Reactions Analysis
The biosynthesis of pleuromutilin involves the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae. Three novel pleuromutilin congeners were isolated, and their antimicrobial activity was investigated .
Physical and Chemical Properties Analysis
Mutilin has a melting point of 68-70 °C, a predicted boiling point of 427.7±45.0 °C, and a predicted density of 1.09±0.1 g/cm3. It is stored in a hygroscopic, cool, dry place in tightly closed receptacles .
Aplicaciones Científicas De Investigación
Agente Antibacteriano
La Mutilina se ha utilizado como un potente agente antibacteriano. Un nuevo derivado de la pleurothis compound, 14-O-[(2-amino-1,3,4-tiadiazol-5-il) tioacetil] this compound (ATTM), ha mostrado una excelente actividad antibacteriana . Este compuesto podría servir como un posible compuesto líder para el desarrollo de medicamentos antibacterianos .
Estudios de Eficacia y Toxicidad In Vivo
Se han realizado evaluaciones de eficacia y toxicidad in vivo de ATTM. La eficacia de ATTM se evaluó midiendo la supervivencia de ratones después de un desafío letal con Staphylococcus aureus resistente a la meticilina (MRSA). La dosis efectiva del 50% (ED 50) fue de 5,74 mg/kg por vía intravenosa .
Estudios de Toxicidad Aguda
En un estudio de toxicidad de dosis única oral, ATTM se administró por vía oral a ratones en diferentes dosis y la dosis letal del 50% (DL 50) se calculó en 2304,4 mg/kg por el método de Bliss .
Estudios de Toxicidad Oral Subcrónica
Los resultados del estudio de toxicidad oral subcrónica en ratas no mostraron mortalidad, signos externos de toxicidad o diferencias en la ganancia de peso total o en los pesos relativos de los órganos entre los grupos tratados y el grupo control después de la administración .
Biosíntesis de los Congéneres de la Pleurothis compound
La pleurothis compound es un antimicrobiano diterpenoide aislado de cultivos de Clitopilus passeckerianus y hongos basidiomicetos relacionados . La biosíntesis de los congéneres de la pleurothis compound se ha estudiado utilizando una plataforma de expresión de Aspergillus oryzae .
Desarrollo de Nuevos Análogos de la Pleurothis compound
Este estudio amplía nuestro conocimiento sobre la biosíntesis de la pleurothis compound y proporciona vías para el desarrollo de nuevos análogos de la pleurothis compound combinando la biología sintética y la química sintética .
Mecanismo De Acción
Target of Action
Mutilin, a member of the pleuromutilin class of antibiotics, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .
Mode of Action
Mutilin interacts with its target by inhibiting protein synthesis. It achieves this by preventing the binding of transfer RNA (tRNA) for peptide transfer . This unique mechanism of action allows mutilin to be active against typical and atypical bacteria that cause diseases like community-acquired pneumonia .
Biochemical Pathways
Mutilin affects the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, it disrupts the normal function of the peptidyl transferase center (PTC), thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, making mutilin an effective antibacterial agent .
Pharmacokinetics
The pharmacokinetics of mutilin derivatives, such as lefamulin, have been studied. Lefamulin, a semisynthetic pleuromutilin, has a tricyclic mutilin core essential for antimicrobial activity and a C14 side chain which provides the main pharmacodynamics and antimicrobial functions . Modifications of the C14 side chain result in improved solubility and metabolic stability, enhancing antimicrobial activity and allowing lefamulin to overcome bacterial mutations and resistance .
Result of Action
The primary result of mutilin’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes mutilin and its derivatives effective against a variety of bacterial infections, including those caused by drug-resistant strains .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mutilin interacts with various enzymes and proteins in biochemical reactions. It selectively interacts with prokaryotic ribosomes, inhibiting bacterial protein synthesis . The nature of these interactions is selective and specific, contributing to Mutilin’s antibacterial activity.
Cellular Effects
Mutilin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mutilin exerts its effects at the molecular level through binding interactions with biomolecules, specifically prokaryotic ribosomes . This binding inhibits protein synthesis, leading to changes in gene expression and cellular function .
Metabolic Pathways
Mutilin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the pathway of protein synthesis by interacting with prokaryotic ribosomes
Propiedades
IUPAC Name |
(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUUFWIMEGVAQS-JAFVRLMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Pleuromutilin antibiotics, such as tiamulin, exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial ribosome. [] This binding occurs specifically at the A-tRNA binding site, interfering with the crucial process of peptide bond formation and thus inhibiting bacterial protein synthesis. [, ]
A: While pleuromutilins, chloramphenicol, clindamycin, and streptogramins all target the PTC, their specific binding sites and interactions with rRNA differ. [] Understanding these differences can guide the development of modified or hybridized drugs with enhanced or broader-spectrum antibacterial activity.
A: Pleuromutilin and its derivatives share a tricyclic diterpene structure, which is crucial for their antibacterial activity. [, , ]
A: Mutilin is a degradation product of pleuromutilin and lacks the glycolic acid subunit at the C14 position. [, , ] While mutilin itself is inactive, its esters, particularly those of substituted thioglycolic acids, exhibit significantly enhanced antibacterial activity. [, ]
A: The carbonyl group within the five-membered ring and the hydroxyl group at C11 are essential for pleuromutilin activity. [] The vinyl group can be hydrogenated without compromising activity. []
A: The C14 position offers significant opportunities for structural modification to enhance activity and solubility. [, , ] Esterification of the C14 hydroxyl group, especially with substituted thioglycolic acids, notably increases antibacterial potency. []
A: Incorporating basic functional groups at the C14 side chain often results in derivatives with enhanced antimicrobial activity, particularly against Gram-positive bacteria and mycoplasmas. [, ]
A: Adding benzene sulfonamide moieties to the C14 side chain significantly improves activity against Gram-positive bacteria, including drug-resistant strains like MRSA. [] This modification highlights the potential for developing pleuromutilin-sulfonamide hybrids with potent and broad-spectrum antibacterial activity.
A: Pleuromutilin derivatives incorporating an amino thiazolyl ring demonstrate improved aqueous solubility and potent antibacterial activity against susceptible and resistant Gram-positive bacteria. [] Molecular docking studies suggest that the amino thiazolyl ring interacts with the 50S ribosomal subunit, contributing to its enhanced activity. []
A: Researchers have explored various synthetic routes, including total synthesis and semi-synthetic approaches. Total synthesis provides precise control over stereochemistry and allows access to diverse analogues. [, , , , , , ] Semi-synthetic approaches utilize naturally occurring pleuromutilin or mutilin as starting materials for modifications. [, , , ]
A: Strategies like SmI2-mediated cyclization cascades have been successfully employed to achieve excellent diastereocontrol during the construction of the pleuromutilin core structure. [, ]
A: Nickel-catalyzed reductive cyclization of an appropriately functionalized precursor has been utilized to construct the eight-membered ring of pleuromutilin. [, ]
A: Pleuromutilin antibiotics often exhibit poor water solubility, posing challenges for formulation and administration. []
A: Incorporating polar or ionizable groups, such as amino thiazolyl rings or forming salts with appropriate counterions, can enhance solubility and bioavailability. [, ]
A: Pleuromutilin antibiotics undergo extensive metabolism, primarily through hydroxylation, demethylation, and oxidation. [, ] Hydroxylation at the 2β and 8α positions of the mutilin moiety is a major metabolic route. [, ]
A: Yes, significant interspecies differences in the metabolism of pleuromutilin antibiotics have been observed. [, ]
A: Rapid metabolism can lead to a shorter duration of action and potentially lower bioavailability, influencing the overall efficacy of these antibiotics. []
A: Resistance to pleuromutilins can arise from mutations in ribosomal RNA, particularly in regions involved in drug binding. [] Additionally, enzymatic inactivation or efflux mechanisms may contribute to resistance.
A: Pleuromutilin derivatives are currently used in both human and veterinary medicine for treating bacterial infections. [, , , , ] Their unique mechanism of action and activity against some drug-resistant bacteria make them promising candidates for further development to combat the growing threat of antimicrobial resistance.
ANone: Future research could focus on:
- Developing novel derivatives with improved activity against Gram-negative bacteria and resistant strains. [, , ]
- Optimizing pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. [, ]
- Exploring new drug delivery systems to enhance efficacy and reduce toxicity. []
- Understanding resistance mechanisms in detail and developing strategies to circumvent them. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


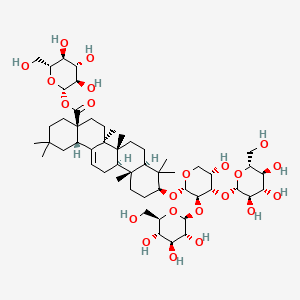


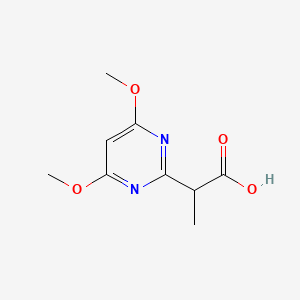

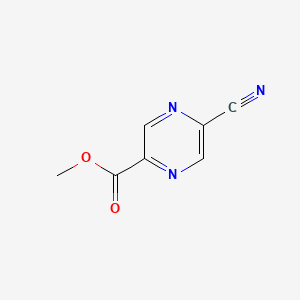
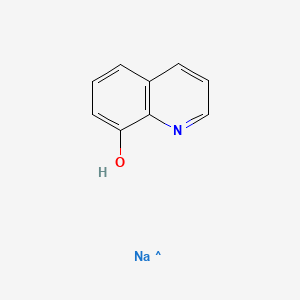
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)
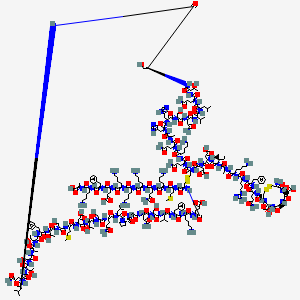
![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
